molecular formula C20H18N2O2 B318231 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[5-(4-METHYLPHENYL)-3-ISOXAZOLYL]METHANONE

3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[5-(4-METHYLPHENYL)-3-ISOXAZOLYL]METHANONE

Cat. No.: B318231
M. Wt: 318.4 g/mol
InChI Key: RMBXMJOACBFGCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[5-(4-METHYLPHENYL)-3-ISOXAZOLYL]METHANONE is a complex organic compound that belongs to the class of isoquinolines and oxazoles. This compound is known for its unique structural features, which include a dihydroisoquinoline moiety and an oxazole ring. These structural elements contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[5-(4-METHYLPHENYL)-3-ISOXAZOLYL]METHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through a Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.

    Formation of the Oxazole Ring: The oxazole ring can be constructed via a cyclization reaction involving an α-haloketone and an amide.

    Coupling of the Two Moieties: The final step involves coupling the isoquinoline and oxazole moieties through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[5-(4-METHYLPHENYL)-3-ISOXAZOLYL]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[5-(4-METHYLPHENYL)-3-ISOXAZOLYL]METHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[5-(4-METHYLPHENYL)-3-ISOXAZOLYL]METHANONE involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dihydro-1H-isoquinolin-2-yl-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone
  • 3,4-dihydro-1H-isoquinolin-2-yl-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methanone
  • 3,4-dihydro-1H-isoquinolin-2-yl-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone

Uniqueness

The uniqueness of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[5-(4-METHYLPHENYL)-3-ISOXAZOLYL]METHANONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylphenyl group, for example, may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.

Properties

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone

InChI

InChI=1S/C20H18N2O2/c1-14-6-8-16(9-7-14)19-12-18(21-24-19)20(23)22-11-10-15-4-2-3-5-17(15)13-22/h2-9,12H,10-11,13H2,1H3

InChI Key

RMBXMJOACBFGCW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCC4=CC=CC=C4C3

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.